ethyl 2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-5-ethyl-3-thiophenecarboxylate
Overview
Description
Ethyl 2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-5-ethyl-3-thiophenecarboxylate is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic derivative of benzimidazole that exhibits a wide range of biological activities. The compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of ethyl 2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-5-ethyl-3-thiophenecarboxylate is not fully understood. However, it has been suggested that the compound exerts its biological activities by inhibiting various enzymes and pathways involved in the progression of diseases. The compound has also been found to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, viruses, and fungi. The compound has also been found to inhibit the proliferation of cancer cells and induce their death. Additionally, the compound has been studied for its potential neuroprotective and hypoglycemic effects.
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-5-ethyl-3-thiophenecarboxylate in lab experiments include its potent biological activities, its ease of synthesis, and its stability. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of ethyl 2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-5-ethyl-3-thiophenecarboxylate. One potential direction is the study of its potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. Another potential direction is the study of its potential applications in the field of antimicrobial and antiviral therapies. Additionally, the compound could be studied for its potential applications in the development of novel cancer therapies.
Scientific Research Applications
Ethyl 2-{[(1H-benzimidazol-2-ylthio)acetyl]amino}-5-ethyl-3-thiophenecarboxylate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent antimicrobial, antiviral, antifungal, and anticancer activities. The compound has also been studied for its potential applications in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
properties
IUPAC Name |
ethyl 2-[[2-(1H-benzimidazol-2-ylsulfanyl)acetyl]amino]-5-ethylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S2/c1-3-11-9-12(17(23)24-4-2)16(26-11)21-15(22)10-25-18-19-13-7-5-6-8-14(13)20-18/h5-9H,3-4,10H2,1-2H3,(H,19,20)(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTYGQLEEOCLBP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CSC2=NC3=CC=CC=C3N2)C(=O)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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